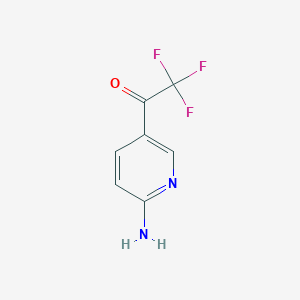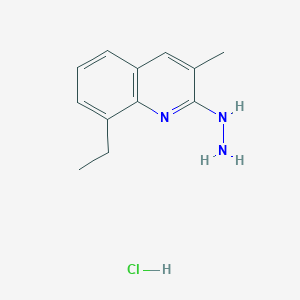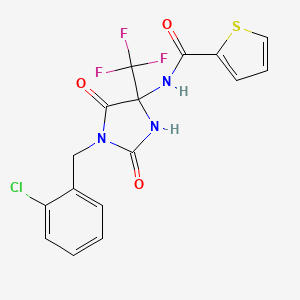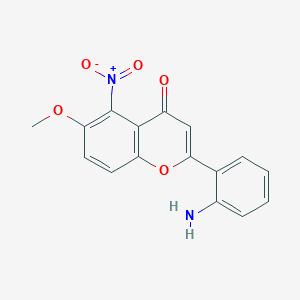![molecular formula C22H14ClN3O2S2 B12626214 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole CAS No. 918142-08-2](/img/structure/B12626214.png)
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, a pyridinyl group, and a thiazolyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group, the chloro substituent, and the thiazolyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or pyridinyl positions.
Applications De Recherche Scientifique
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole include:
- 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918142-08-2 |
|---|---|
Formule moléculaire |
C22H14ClN3O2S2 |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C22H14ClN3O2S2/c23-15-6-7-18-17(12-15)21(30(27,28)16-4-2-1-3-5-16)20(26-18)22-25-13-19(29-22)14-8-10-24-11-9-14/h1-13,26H |
Clé InChI |
GPJWLOMESZYNRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC=C(S4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)

![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)

![2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12626174.png)
![alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)
![2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12626184.png)
![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)


![1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide](/img/structure/B12626209.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)

